molecular formula C56H80N2O18S2 B12286943 2,2'-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate; Atracurium EP Impurity I

2,2'-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate; Atracurium EP Impurity I

货号: B12286943
分子量: 1133.4 g/mol
InChI 键: LCSNMJPPGRGUGN-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R,cis)-7-MethylAtracuriumDibesylate is a chemical compound that belongs to the class of neuromuscular blocking agents. It is a derivative of atracurium, which is used to induce muscle relaxation during surgical procedures and mechanical ventilation. This compound is specifically designed to have a more potent and longer-lasting effect compared to its parent compound, atracurium.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (R,cis)-7-MethylAtracuriumDibesylate involves several steps, starting from the basic building blocks of the molecule. The key steps include the formation of the tetrahydroisoquinoline core, followed by the introduction of the methyl group at the 7th position. The final step involves the formation of the dibesylate salt. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of (R,cis)-7-MethylAtracuriumDibesylate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the product quality.

化学反应分析

Types of Reactions

(R,cis)-7-MethylAtracuriumDibesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its potency and stability.

    Reduction: Reduction reactions can be used to modify the functional groups in the molecule, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, which can be useful in creating analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of analogs with modified functional groups.

科学研究应用

(R,cis)-7-MethylAtracuriumDibesylate has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on neuromuscular blocking activity.

    Biology: Employed in research to understand the mechanisms of neuromuscular transmission and muscle relaxation.

    Medicine: Investigated for its potential use in surgical anesthesia and intensive care settings.

    Industry: Utilized in the development of new neuromuscular blocking agents with improved properties.

作用机制

The mechanism of action of (R,cis)-7-MethylAtracuriumDibesylate involves its interaction with cholinergic receptors at the neuromuscular junction. It acts as a non-depolarizing neuromuscular blocking agent, binding to the nicotinic acetylcholine receptors and preventing the binding of acetylcholine. This inhibition blocks the transmission of nerve impulses to the muscles, resulting in muscle relaxation. The compound is metabolized by Hofmann elimination and ester hydrolysis, which contributes to its intermediate duration of action.

相似化合物的比较

Similar Compounds

    Atracurium: The parent compound, which has a shorter duration of action and lower potency compared to (R,cis)-7-MethylAtracuriumDibesylate.

    Cisatracurium: An isomer of atracurium with similar properties but less histamine release.

    Mivacurium: Another neuromuscular blocking agent with a shorter duration of action.

Uniqueness

(R,cis)-7-MethylAtracuriumDibesylate is unique due to its specific stereochemistry, which contributes to its higher potency and longer duration of action compared to its parent compound, atracurium. Its reduced histamine release and intermediate duration make it a valuable compound in clinical settings where precise control of muscle relaxation is required.

属性

分子式

C56H80N2O18S2

分子量

1133.4 g/mol

IUPAC 名称

[5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate

InChI

InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2

InChI 键

LCSNMJPPGRGUGN-UHFFFAOYSA-L

规范 SMILES

CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。